Cas no 1544057-03-5 (2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid)
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid
- 1544057-03-5
- AKOS021410247
- EN300-1847813
-
- Inchi: 1S/C11H19N3O3/c1-11(2,3)9-6(5-14(4)13-9)8(15)7(12)10(16)17/h5,7-8,15H,12H2,1-4H3,(H,16,17)
- InChI Key: WGOLCVJYNUKTGF-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)O)N)C1=CN(C)N=C1C(C)(C)C
Computed Properties
- Exact Mass: 241.14264148g/mol
- Monoisotopic Mass: 241.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 101Ų
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847813-1g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-5g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-10g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-0.05g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-0.1g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-0.25g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-0.5g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-1.0g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 1g |
$1629.0 | 2023-06-02 | ||
| Enamine | EN300-1847813-2.5g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1847813-5.0g |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid |
1544057-03-5 | 5g |
$4722.0 | 2023-06-02 |
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid
Comprehensive Overview of 2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid (CAS No. 1544057-03-5)
2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid (CAS No. 1544057-03-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of amino acid derivatives, which are pivotal in drug discovery and development. Its molecular structure combines a pyrazole ring with a hydroxypropanoic acid moiety, making it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for customized amino acid derivatives like 2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid has surged, driven by advancements in precision medicine and targeted drug delivery systems. Researchers are particularly interested in its potential role as a building block for peptidomimetics, which mimic natural peptides but offer enhanced stability and bioavailability. This aligns with the growing trend of AI-driven drug design, where computational tools predict optimal molecular structures for therapeutic use.
The compound's tert-butyl group and methyl-substituted pyrazole contribute to its steric and electronic properties, influencing its reactivity and interaction with biological targets. Such characteristics are critical in enzyme inhibition studies and receptor modulation, areas frequently explored in cancer research and neurodegenerative disease therapeutics. Notably, its hydroxypropanoic acid segment resembles metabolites involved in cellular energy pathways, sparking investigations into its utility in metabolic disorder treatments.
From a synthetic chemistry perspective, CAS No. 1544057-03-5 exemplifies the convergence of heterocyclic chemistry and amino acid functionalization. Its preparation typically involves multi-step protocols, including pyrazole ring formation and stereoselective hydroxylation, topics frequently searched by organic chemists on platforms like SciFinder and Reaxys. The compound's chiral center also makes it relevant to discussions on asymmetric synthesis, a hot topic in green chemistry forums.
Beyond pharmaceuticals, 2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid has potential applications in agricultural chemistry, where modified amino acids act as precursors for plant growth regulators. This connects to broader environmental concerns about sustainable agrochemicals, a frequently queried subject in academic and industrial circles. Its stability under physiological conditions further raises interest for bioconjugation techniques used in diagnostic probe development.
Analytical characterization of this compound employs techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, methods commonly discussed in chemical database searches. Researchers often compare its spectral data with similar pyrazole-amino acid hybrids to establish structure-activity relationships. The compound's logP value and hydrogen bonding capacity are additional parameters scrutinized in drug-likeness assessments.
In conclusion, 2-amino-3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid (CAS No. 1544057-03-5) represents a multifaceted tool for modern chemical biology. Its intersection with trending scientific domains—from computational pharmacology to sustainable chemistry—ensures its continued relevance in both academic publications and patent literature. As synthetic methodologies evolve, this compound will likely play a pivotal role in addressing challenges across therapeutic development and material science.
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